Antitumor agent-139

Hepatocellular Carcinoma Patient-Derived Xenograft In Vivo Efficacy

Choose Antitumor agent-139 (9b) for its unique dual induction of ICD and cGAS-STING—a mechanism absent in generic gold complexes. Validated to generate mitochondrial ROS, promote DNA excretion, and inhibit tumor growth in patient-derived HCC xenografts. Essential for studying organelle stress-to-immune signaling in liver cancer.

Molecular Formula C64H84AuBrN2O5P-2
Molecular Weight 1269.2 g/mol
Cat. No. B12364677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-139
Molecular FormulaC64H84AuBrN2O5P-2
Molecular Weight1269.2 g/mol
Structural Identifiers
SMILESCCN1[CH-]N(C=C1)CC.CC1(C2CCC3(C(C2(CCC1OC(=O)CCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C)C(=O)C=C7C3(CCC8(C7CC(CC8)(C)C(=O)OCC#[C-])C)C)C)C.[Br-].[Au]
InChIInChI=1S/C57H71O5P.C7H13N2.Au.BrH/c1-9-37-61-51(60)54(5)34-33-53(4)35-36-56(7)44(45(53)40-54)39-46(58)50-55(6)31-30-48(52(2,3)47(55)29-32-57(50,56)8)62-49(59)28-20-13-21-38-63(41-22-14-10-15-23-41,42-24-16-11-17-25-42)43-26-18-12-19-27-43;1-3-8-5-6-9(4-2)7-8;;/h10-12,14-19,22-27,39,45,47-48,50H,13,20-21,28-38,40H2,2-8H3;5-7H,3-4H2,1-2H3;;1H/q;-1;;/p-1/t45-,47?,48-,50?,53+,54-,55-,56+,57+;;;/m0.../s1
InChIKeyHXWHOFFWPJVQHR-CFQWPDHDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-139 (Compound 9b) Technical Baseline: Gold(I) Complex with Dual ICD and cGAS-STING Activation for Hepatocellular Carcinoma Research


Antitumor agent-139, also designated as compound 9b, is a novel gold(I) coordination complex engineered for selective accumulation in hepatic and mitochondrial compartments [1]. It is distinguished from conventional tubulin-binding antineoplastic agents by its unique mechanism of action, which involves the simultaneous induction of immunogenic cell death (ICD) and activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway [1]. The molecular structure is defined by the formula C64H84AuBrN2O5P, with a molecular weight of approximately 1269.2 g/mol .

Antitumor Agent-139 Procurement Justification: Why Gold(I) Complexes Cannot Be Substituted with Other Metal-Based Anticancer Agents


Generic substitution among gold-based antitumor agents is not scientifically valid due to profound differences in subcellular targeting and downstream signaling pathway activation. Antitumor agent-139 (9b) was identified as the optimal candidate from a panel of 12 synthesized gold(I) complexes (9a-9l), demonstrating superior capacity to generate reactive oxygen species (ROS) and facilitate DNA excretion [1]. This dual action uniquely links mitochondrial oxidative stress to cytosolic DNA sensing via the cGAS-STING pathway, a mechanism not reported for other gold complexes like auranofin or for ruthenium-based agents such as BOLD-100 (formerly IT-139) [1]. The specific ligand environment of 9b confers its liver- and mitochondria-targeting properties, which are not transferable to compounds with different coordination spheres or central metal atoms. Therefore, substituting 9b with an alternative gold(I) or other metal-based complex would fundamentally alter the experimental outcome by disrupting the intended mechanism of chemoimmunotherapy.

Antitumor Agent-139 Comparative Performance Data: Key Differentiators from Structural Analogs and In-Class Gold(I) Complexes


Antitumor Agent-139 (9b) Demonstrates Superior In Vivo Efficacy in Patient-Derived HCC Xenograft Model Compared to Vehicle Control

In a head-to-head evaluation of 12 structurally related gold(I) complexes (9a-9l), compound 9b was identified as the superior candidate and advanced to in vivo studies [1]. In a patient-derived xenograft (PDX) model of hepatocellular carcinoma, treatment with 9b resulted in strong inhibition of tumor growth relative to the vehicle control group [1]. This outcome underscores the translational relevance of 9b, as PDX models retain the heterogeneity and genetic characteristics of the original patient tumor, providing a more clinically predictive assessment of efficacy than standard cell-line derived xenografts.

Hepatocellular Carcinoma Patient-Derived Xenograft In Vivo Efficacy

Antitumor Agent-139 (9b) is Distinguished by Its Unique Dual Mechanism of ICD Induction and cGAS-STING Pathway Activation

The primary differentiation of Antitumor agent-139 lies in its unprecedented ability to simultaneously induce immunogenic cell death (ICD) and activate the cGAS-STING pathway within the same small molecule [1]. This dual action is not observed in other gold-based compounds like auranofin or in ruthenium-based agents such as BOLD-100 (IT-139). 9b achieves this by generating a considerable amount of mitochondrial ROS, which triggers ICD, and by promoting DNA excretion into the cytosol, which serves as a ligand for cGAS to initiate the STING pathway [1]. This coordinated activation of both innate and adaptive immune responses is a distinct mechanistic signature that differentiates 9b from other in-class candidates.

Immunogenic Cell Death cGAS-STING Pathway Chemoimmunotherapy

Antitumor Agent-139 (9b) Exhibits Defined Liver- and Mitochondria-Specific Targeting Properties

The design of the 9b complex incorporates structural features that confer preferential accumulation in the liver and mitochondria [1]. This targeted approach contrasts with the broader tissue distribution of other gold-based anticancer agents like auranofin. The ligand environment around the gold(I) center in 9b is tailored to enhance its affinity for these specific compartments, which is critical for its mechanism of inducing mitochondrial ROS and subsequent DNA excretion [1]. This targeted delivery is a key differentiator, as it aims to maximize therapeutic efficacy within the tumor microenvironment while potentially minimizing systemic off-target effects.

Targeted Drug Delivery Mitochondria Liver Targeting

Optimal Research Applications for Antitumor Agent-139 Based on Its Unique Pharmacological Profile


Investigating the cGAS-STING Pathway in Hepatocellular Carcinoma

Antitumor agent-139 (9b) serves as a validated chemical probe to study the activation of the cGAS-STING pathway specifically within the context of hepatocellular carcinoma [1]. Its ability to promote DNA excretion and subsequently activate this innate immune sensing pathway makes it a valuable tool for dissecting the molecular events linking mitochondrial stress to cytosolic DNA recognition and downstream interferon responses [1].

Studying Immunogenic Cell Death (ICD) Induction by Small Molecules

The compound's capacity to generate mitochondrial ROS and induce ICD provides a defined system for studying the hallmarks of immunogenic cell death, including calreticulin exposure, ATP secretion, and HMGB1 release [1]. This is particularly relevant for research aimed at converting 'cold' tumors into 'hot' tumors that are more responsive to immunotherapy [1].

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models of HCC

Given its demonstrated ability to strongly inhibit tumor growth in a patient-derived HCC xenograft model, 9b is an ideal candidate for preclinical studies aimed at validating therapeutic efficacy in more clinically relevant models of liver cancer [1]. Its use in PDX models allows for the assessment of tumor response and potential biomarkers in a system that closely mimics human disease [1].

Investigating the Interplay Between Mitochondrial Dysfunction and Innate Immunity

The dual mechanism of 9b—targeting mitochondria to produce ROS and subsequently activating the cGAS-STING pathway via DNA excretion—provides a unique model system to explore the fundamental biological connections between organelle stress and the initiation of innate immune responses [1]. This is a growing area of interest in both cancer biology and inflammatory diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.